Acacetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant Properties

Acacetin exhibits strong antioxidant activity. Studies suggest it can scavenge free radicals, which are unstable molecules that damage cells and contribute to various diseases []. Research has explored its potential role in mitigating oxidative stress linked to conditions like neurodegenerative diseases and aging [, ].

Anti-Inflammatory Effects

Acacetin's anti-inflammatory properties are another area of scientific investigation. Studies have observed its ability to suppress the production of inflammatory mediators, potentially offering benefits for conditions like arthritis and inflammatory bowel disease [, ].

Potential Role in Cancer

The anti-proliferative and pro-apoptotic (cell death) effects of Acacetin have led researchers to explore its potential use in cancer treatment [, ]. Studies have investigated its ability to target specific cancer cell signaling pathways, although further research is needed to determine its efficacy [].

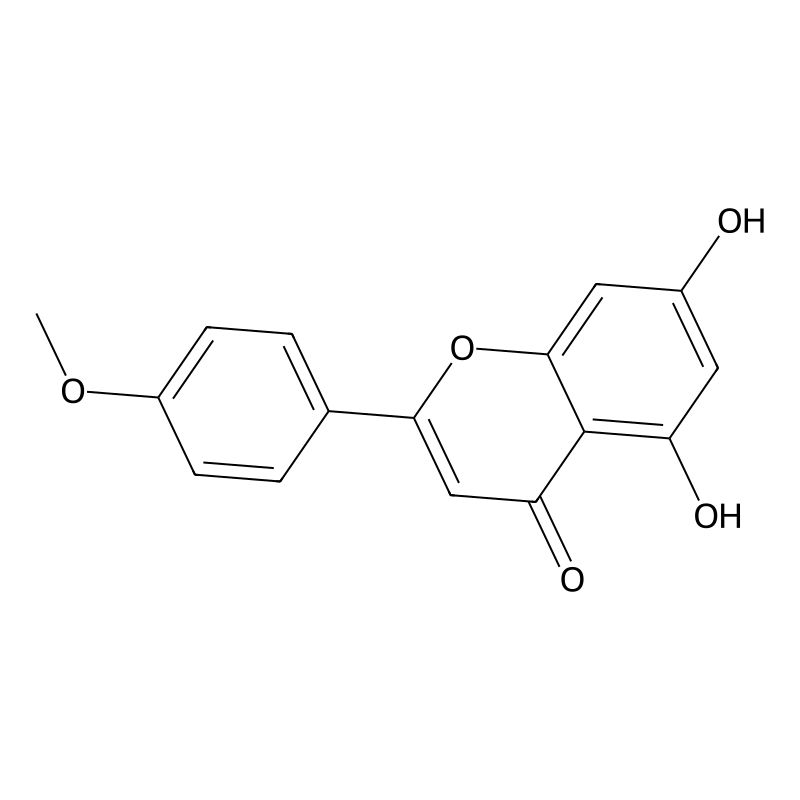

Acacetin is a naturally occurring flavone, specifically a 4′-O-methylated derivative of apigenin. Its chemical formula is C₁₆H₁₂O₅, and it is found in various plants, including Robinia pseudoacacia (black locust), Turnera diffusa (damiana), and Betula pendula (silver birch) . Acacetin exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The mechanism of action of acacetin is still under investigation. However, research suggests it might exert its effects through various pathways, including [, ]:

- Antioxidant Activity: Acacetin's structure with hydroxyl groups suggests it can scavenge free radicals, potentially protecting cells from oxidative damage.

- Anti-inflammatory Activity: Acacetin may modulate inflammatory signaling pathways, reducing inflammation.

- Anti-cancer Activity: Studies suggest acacetin might induce cell death (apoptosis) in cancer cells and inhibit their proliferation [, ].

- Methylation: Acacetin is formed from apigenin via methylation at the 4′ position, catalyzed by the enzyme apigenin 4′-O-methyltransferase .

- Hydrolysis: In acidic conditions, acacetin can be hydrolyzed to yield apigenin and methanol.

- Oxidation: The compound can be oxidized to form various derivatives, potentially altering its biological activity.

Acacetin has been reported to possess numerous biological properties, including:

- Anti-inflammatory: It inhibits the phosphorylation of p38 mitogen-activated protein kinases and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

- Antioxidant: Acacetin scavenges free radicals, contributing to its protective effects against oxidative stress .

- Neuroprotective: Studies indicate that acacetin reduces amyloid-beta production by modulating the expression of amyloid precursor protein and beta-site amyloid precursor protein cleaving enzyme 1 .

- Anticancer: It shows potential in inhibiting cancer cell proliferation through various mechanisms .

Acacetin has diverse applications in:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being investigated for therapeutic uses in conditions such as cancer and neurodegenerative diseases .

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products.

- Nutraceuticals: Used in dietary supplements for its health benefits.

Acacetin shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Apigenin | Flavone | Parent compound of acacetin; lacks methyl group at 4′. |

| Genkwanin | Methoxylated flavone | Similar structure but with different methylation pattern. |

| Thevetiaflavone | Methoxylated flavone | Exhibits distinct biological activities compared to acacetin. |

Uniqueness of Acacetin

Acacetin's unique methylation at the 4′ position distinguishes it from its parent compound apigenin and other similar flavones. This modification enhances its bioactivity and stability, contributing to its efficacy as a therapeutic agent.

Acacetin has been detected in more than two hundred species, mainly in the families Asteraceae and Lamiaceae [1]. Extraction still supplies most commercial material and relies on hydrolysis of glycosides (for example linarin) followed by chromatographic purification. Representative yields are set out in Table 1.

| Plant source (dried tissue) | Reported acacetin content | Extraction technique (key step) | Reference |

|---|---|---|---|

| Chrysanthemum morifolium cv. Aboukyu petals | 0.71 ± 0.13 µmol g⁻¹ dry weight [2] | Boiling-water infusion followed by high-performance liquid chromatography | [2] |

| Chrysanthemum morifolium cv. Enmeiraku petals | 0.78 ± 0.16 µmol g⁻¹ dry weight [2] | As above | [2] |

| Saussurea involucrata whole plant | Qualitative presence confirmed; isolated for pharmacological studies [3] | Sequential 70% ethanol extraction → liquid–liquid partition → column chromatography | [3] |

| Mixed Asteraceae–Lamiaceae species (>200 taxa) | Broad range, up to low-milligram per gram levels [1] | Liquid-liquid extraction, column chromatography, high-performance liquid chromatography, capillary electrophoresis [1] | [1] |

Modern “green” auxiliary methods such as ultrasonic, microwave or high-pressure assisted extraction shorten processing time and improve flavone recovery while reducing solvent volumes [4] [5].

Chemical Synthesis Methodologies

Conventional Organic Synthesis Routes

Early routes employ the Baker–Venkataraman rearrangement of 2-acyloxy-acetophenones (Scheme I–III of Zhao and co-workers) [6]. Key quantitative data are summarised in Table 2.

| Route | Key reagent/base | Overall isolated yield of acacetin | Notes | Reference |

|---|---|---|---|---|

| I | Phloroglucinol → 2,4,6-trihydroxy-acetophenone then 4-methoxy-benzoyl chloride | Low (≈20%) | Multistep, low material throughput | [6] |

| II | Lithium bis(trimethylsilyl)amide deprotonation, direct coupling | 28% | Generates 1,3-diketone directly | [6] |

| III | Potassium carbonate-promoted one-pot aroylation | 45% | Simple work-up, bench-scale reproducible | [6] |

| IV | High-temperature two-component cyclocondensation (Mentzer) | ≈20% | 250 °C melt; no catalyst | [6] |

| Improved two-component method | 4-Dimethylaminopyridine catalyst, 200 °C, 3 h | >80% | Catalyst accelerates trans-esterification, Fries rearrangement and cyclisation | [6] |

These conventional protocols tolerate various B-ring substituents and remain useful for multigram preparation where microwave equipment is unavailable.

Microwave-Assisted and Solvent-Free Approaches

Microwave irradiation shortens reaction times from hours to minutes and often raises yields.

| Method | Reaction medium | Microwave conditions | Acacetin yield | Scale | Reference |

|---|---|---|---|---|---|

| One-step condensation of ethyl 3-(4-methoxyphenyl)-3-oxopropionate with phloroglucinol | Polyethylene glycol-1000 | 915 MHz, 180 °C, 10 min | 84% [7] | Demonstrated up to 100-fold scale-up [8] | [7] [8] |

| Solvent-free “grindstone” synthesis of flavones | Neat reactants, catalytic acetic acid | Domestic microwave, 120 °C, 5 min | 80–90% (library of 51 flavones) [9] | Environmentally benign (no solvents) | [9] |

These intensified processes provide rapid, cleaner access to acacetin and analogues and are compatible with continuous-flow microwave reactors for kilogram manufacture.

Biotechnological Production Strategies

Heterologous Biosynthesis in Microbial Systems

Reconstruction of the plant pathway in microbes offers sustainable production from simple carbon sources. Essential enzymatic steps are shown below:

glucose → tyrosine (engineered shikimate route) → p-coumaric acid (tyrosine ammonia lyase) → p-coumaroyl-coenzyme A (4-coumarate-coenzyme A ligase) → naringenin-chalcone (chalcone synthase plus malonyl-coenzyme A synthetase) → naringenin (chalcone isomerase) → apigenin (flavone synthase I) → acacetin (flavone 4′-O-methyl-transferase from Plagiochasma appendiculatum) [10].

Single-strain achievements:

| Host organism | Engineering strategy | Carbon source | Titer of acacetin | Reference |

|---|---|---|---|---|

| Streptomyces albidoflavus | Chromosomal integration of flavone synthase I and flavone 4′-O-methyl-transferase genes | Glucose | 5.8 mg L⁻¹ [11] | [11] |

Although titers remain modest, these results confirm the feasibility of using actinomycetes as alternative hosts with innate polyketide capacity.

Modular Co-Culture Engineering Techniques

Dividing the long pathway between specialised strains alleviates metabolic burden and balancing issues.

| Co-culture composition | Inoculation optimisation | Carbon source | Titer (48 h shake flask) | Improvement versus monoculture | Reference |

|---|---|---|---|---|---|

| Two-strain Escherichia coli (upstream tyrosine module + downstream flavone module) | 1:1 to 1:19 tested; optimum 1:10 | Glucose | 12.9 mg L⁻¹ | 3.1-fold | [10] |

| Three-strain Escherichia coli (additional booster for malonyl-coenzyme A supply) | 1:1:1 ratio after screening | Glucose | 20.3 mg L⁻¹ | 4.83-fold | [12] [10] |

Key findings: (a) pathway partitioning prevents accumulation of toxic intermediates, (b) inoculation ratio strongly affects flux distribution, and (c) the modular design is readily extendable to flavone analogues.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Fan LH, Li X, Chen DY, Zhang N, Wang Y, Shan Y, Hu Y, Xu RA, Jin J, Ge RS. Determination of acacetin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Apr 1;986-987:18-22. doi: 10.1016/j.jchromb.2015.01.040. PubMed PMID: 25703948.

3: Wang X, Perumalsamy H, Kwon HW, Na YE, Ahn YJ. Effects and possible mechanisms of action of acacetin on the behavior and eye morphology of Drosophila models of Alzheimer's disease. Sci Rep. 2015 Nov 4;5:16127. doi: 10.1038/srep16127. PubMed PMID: 26530776; PubMed Central PMCID: PMC4632086.

4: Chen WP, Yang ZG, Hu PF, Bao JP, Wu LD. Acacetin inhibits expression of matrix metalloproteinases via a MAPK-dependent mechanism in fibroblast-like synoviocytes. J Cell Mol Med. 2015 Aug;19(8):1910-5. doi: 10.1111/jcmm.12564. PubMed PMID: 25856795; PubMed Central PMCID: PMC4549041.

5: Liu H, Wang YJ, Yang L, Zhou M, Jin MW, Xiao GS, Wang Y, Sun HY, Li GR. Synthesis of a highly water-soluble acacetin prodrug for treating experimental atrial fibrillation in beagle dogs. Sci Rep. 2016 May 10;6:25743. doi: 10.1038/srep25743. PubMed PMID: 27160397; PubMed Central PMCID: PMC4861903.

6: Carballo-Villalobos AI, González-Trujano ME, López-Muñoz FJ. Evidence of mechanism of action of anti-inflammatory/antinociceptive activities of acacetin. Eur J Pain. 2014 Mar;18(3):396-405. doi: 10.1002/j.1532-2149.2013.00378.x. PubMed PMID: 23918449.

7: Lin TY, Huang WJ, Wu CC, Lu CW, Wang SJ. Acacetin inhibits glutamate release and prevents kainic acid-induced neurotoxicity in rats. PLoS One. 2014 Feb 10;9(2):e88644. doi: 10.1371/journal.pone.0088644. PubMed PMID: 24520409; PubMed Central PMCID: PMC3919813.

8: Kim HR, Park CG, Jung JY. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells. Int J Mol Med. 2014 Feb;33(2):317-24. doi: 10.3892/ijmm.2013.1571. PubMed PMID: 24285354.

9: Zhao N, Dong Q, Fu XX, Du LL, Cheng X, Du YM, Liao YH. Acacetin blocks kv1.3 channels and inhibits human T cell activation. Cell Physiol Biochem. 2014;34(4):1359-72. doi: 10.1159/000366343. PubMed PMID: 25301362.

10: Jung SK, Kim JE, Lee SY, Lee MH, Byun S, Kim YA, Lim TG, Reddy K, Huang Z, Bode AM, Lee HJ, Lee KW, Dong Z. The P110 subunit of PI3-K is a therapeutic target of acacetin in skin cancer. Carcinogenesis. 2014 Jan;35(1):123-30. doi: 10.1093/carcin/bgt266. PubMed PMID: 23913940; PubMed Central PMCID: PMC3895936.

11: Bi C, Dong X, Zhong X, Cai H, Wang D, Wang L. Acacetin Protects Mice from Staphylococcus aureus Bloodstream Infection by Inhibiting the Activity of Sortase A. Molecules. 2016 Sep 26;21(10). pii: E1285. PubMed PMID: 27681715.

12: Salimi A, Roudkenar MH, Sadeghi L, Mohseni A, Seydi E, Pirahmadi N, Pourahmad J. Selective Anticancer Activity of Acacetin Against Chronic Lymphocytic Leukemia Using Both In Vivo and In Vitro Methods: Key Role of Oxidative Stress and Cancerous Mitochondria. Nutr Cancer. 2016 Nov-Dec;68(8):1404-1416. PubMed PMID: 27779444.

13: Wu HJ, Sun HY, Wu W, Zhang YH, Qin GW, Li GR. Properties and molecular determinants of the natural flavone acacetin for blocking hKv4.3 channels. PLoS One. 2013;8(3):e57864. doi: 10.1371/journal.pone.0057864. PubMed PMID: 23526953; PubMed Central PMCID: PMC3603988.

14: Yang WJ, Liu C, Gu ZY, Zhang XY, Cheng B, Mao Y, Xue GP. Protective effects of acacetin isolated from Ziziphora clinopodioides Lam. (Xintahua) on neonatal rat cardiomyocytes. Chin Med. 2014 Dec 17;9(1):28. doi: 10.1186/s13020-014-0028-3. PubMed PMID: 25558275; PubMed Central PMCID: PMC4272544.

15: Bhat TA, Nambiar D, Tailor D, Pal A, Agarwal R, Singh RP. Acacetin inhibits in vitro and in vivo angiogenesis and downregulates Stat signaling and VEGF expression. Cancer Prev Res (Phila). 2013 Oct;6(10):1128-39. doi: 10.1158/1940-6207.CAPR-13-0209. PubMed PMID: 23943785; PubMed Central PMCID: PMC3808880.

16: Liu H, Yang L, Wu HJ, Chen KH, Lin F, Li G, Sun HY, Xiao GS, Wang Y, Li GR. Water-soluble acacetin prodrug confers significant cardioprotection against ischemia/reperfusion injury. Sci Rep. 2016 Nov 7;6:36435. doi: 10.1038/srep36435. PubMed PMID: 27819271; PubMed Central PMCID: PMC5098248.

17: Chaurasiya ND, Gogineni V, Elokely KM, León F, Núñez MJ, Klein ML, Walker LA, Cutler SJ, Tekwani BL. Isolation of Acacetin from Calea urticifolia with Inhibitory Properties against Human Monoamine Oxidase-A and -B. J Nat Prod. 2016 Oct 28;79(10):2538-2544. PubMed PMID: 27754693.

18: Lee JY, Jun DY, Kim KY, Ha EJ, Woo MH, Ko JY, Yun YH, Oh IS, Kim YH. Pharmacologic inhibition of autophagy sensitizes human acute leukemia Jurkat T cells to acacetin-induced apoptosis. J Microbiol Biotechnol. 2016 Nov 4. doi: 10.4014/jmb.1610.10055. [Epub ahead of print] PubMed PMID: 27817185.

19: Kim HG, Ju MS, Ha SK, Lee H, Lee H, Kim SY, Oh MS. Acacetin protects dopaminergic cells against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neuroinflammation in vitro and in vivo. Biol Pharm Bull. 2012;35(8):1287-94. PubMed PMID: 22863927.

20: Watanabe K, Kanno S, Tomizawa A, Yomogida S, Ishikawa M. Acacetin induces apoptosis in human T cell leukemia Jurkat cells via activation of a caspase cascade. Oncol Rep. 2012 Jan;27(1):204-9. doi: 10.3892/or.2011.1498. PubMed PMID: 21993665.